molecular formula C17H20N4O5S B2558421 2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1252457-31-0

2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2558421
M. Wt: 392.43
InChI Key: XAFOSDMFPONJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a chemical substance with the molecular formula C17H20N4O5S1. It is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized for various purposes. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD)2.



Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H20N4O5S1. However, detailed structural analysis such as bond lengths, angles, and conformational details are not available in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used as acetylcholinesterase inhibitors (AChEIs) in the treatment of Alzheimer’s disease (AD)2.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 392.431. Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.


Scientific Research Applications

Therapeutic Potential in Pain and Inflammation

A study described the discovery of oxopiperazine-based B1 receptor antagonists, highlighting a compound with significant potential for treating pain and inflammation. The described compound demonstrated improved in vitro potency and metabolic stability, suggesting its therapeutic utility (Chen et al., 2011).

Metabolic Stability Optimization

Research focused on optimizing metabolic stability of endothelin (ET) receptor antagonists, identified through structure–metabolism relationships. This led to the identification of analogs with favorable pharmacokinetic properties, illustrating the compound's role in enhancing drug development processes (Humphreys et al., 2003).

Role in Pulmonary Hypertension

A long-acting prostacyclin receptor agonist prodrug showed efficacy in ameliorating pulmonary hypertension in rats, indicating its potential as a novel treatment option. This research underscores the compound's utility in addressing cardiovascular diseases (Kuwano et al., 2008).

Antimalarial and COVID-19 Research

A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, exploring their potential as antimalarial agents and their utility in COVID-19 drug development. This demonstrates the compound's relevance in infectious disease research (Fahim & Ismael, 2021).

Antimicrobial Activity

Research on thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, highlighted their potential as antimicrobial agents, offering insights into combating resistant microbial strains (Baviskar et al., 2013).

Anticancer Applications

The synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, including detailed evaluation against various cancer cell lines, reveal the compound's promise in oncology, particularly against CNS and lung cancer subpanels (Zyabrev et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It is important to note that this compound is intended for research use only and is not intended for human or veterinary use1.


Future Directions

While the future directions for this specific compound are not outlined in the search results, similar compounds have been synthesized and evaluated for their potential in treating diseases like Alzheimer’s2. This suggests that further research could be conducted to explore the therapeutic potential of this compound.


Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or conduct further research.


properties

IUPAC Name

2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-13-10-16(19-26-13)18-17(23)11-20-6-8-21(9-7-20)27(24,25)15-5-3-2-4-14(15)12-22/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOSDMFPONJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Formylbenzenesulfonyl)piperazin-1-YL]-N-(5-methyl-1,2-oxazol-3-YL)acetamide

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